N-methyl-3,4-dihydro-2H-pyran-2-amine
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Overview
Description
(3,4-DIHYDRO-2H-PYRAN-2-YL)-METHYLAMINE is an organic compound that features a pyran ring fused with a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-DIHYDRO-2H-PYRAN-2-YL)-METHYLAMINE typically involves the reaction of 3,4-dihydro-2H-pyran with methylamine under controlled conditions. One common method includes the use of a catalyst such as boron trifluoride etherate to facilitate the reaction. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of (3,4-DIHYDRO-2H-PYRAN-2-YL)-METHYLAMINE can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3,4-DIHYDRO-2H-PYRAN-2-YL)-METHYLAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The methylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions include various substituted pyrans, amines, and other derivatives that can be further utilized in organic synthesis and pharmaceutical applications.
Scientific Research Applications
(3,4-DIHYDRO-2H-PYRAN-2-YL)-METHYLAMINE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical reagent.
Medicine: Explored for its potential therapeutic properties, including its use in drug delivery systems.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which (3,4-DIHYDRO-2H-PYRAN-2-YL)-METHYLAMINE exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or chemical outcome.
Comparison with Similar Compounds
Similar Compounds
3,4-DIHYDRO-2H-PYRAN: A related compound with similar structural features but lacking the methylamine group.
2-HYDROXYMETHYL-3,4-DIHYDRO-2H-PYRAN: Another similar compound with a hydroxymethyl group instead of a methylamine group.
Uniqueness
(3,4-DIHYDRO-2H-PYRAN-2-YL)-METHYLAMINE is unique due to the presence of both the pyran ring and the methylamine group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in pharmaceuticals and materials science.
Properties
Molecular Formula |
C6H11NO |
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Molecular Weight |
113.16 g/mol |
IUPAC Name |
N-methyl-3,4-dihydro-2H-pyran-2-amine |
InChI |
InChI=1S/C6H11NO/c1-7-6-4-2-3-5-8-6/h3,5-7H,2,4H2,1H3 |
InChI Key |
UXHCQWWDDNVDBR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCC=CO1 |
Origin of Product |
United States |
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